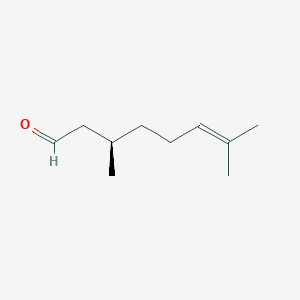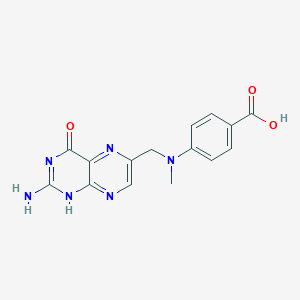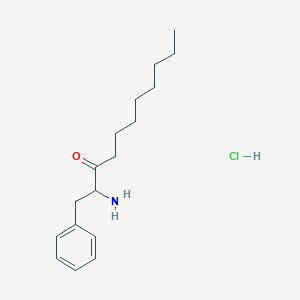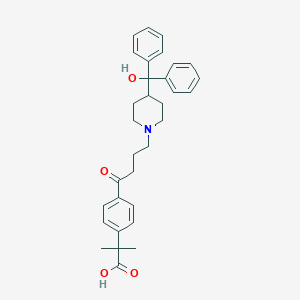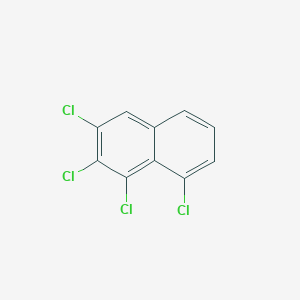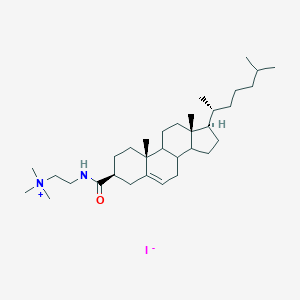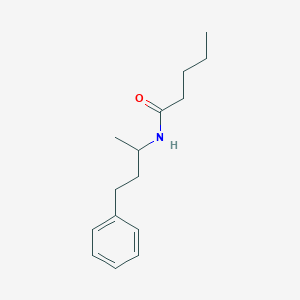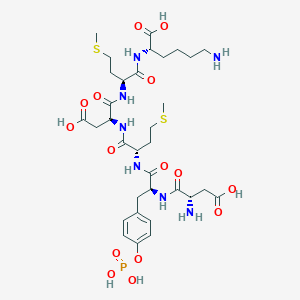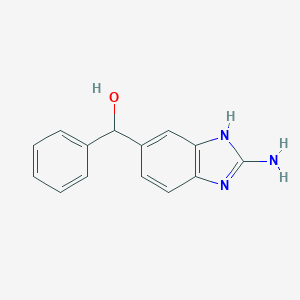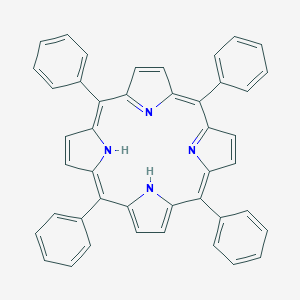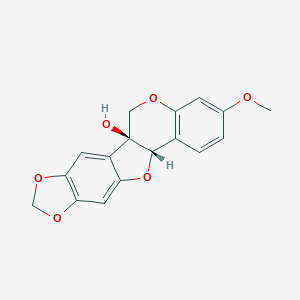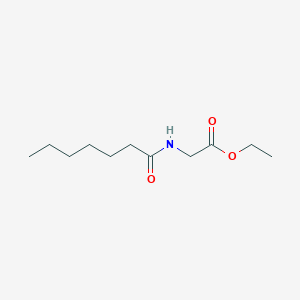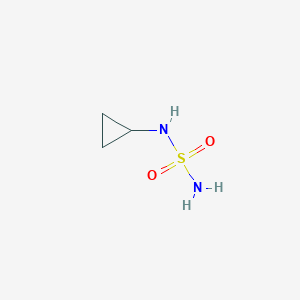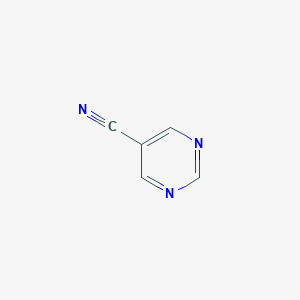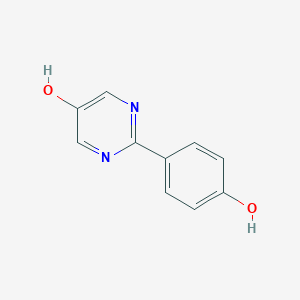
2-(4-Hydroxyphenyl)-5-pyrimidinol
概要
説明
Synthesis Analysis
Several papers describe the synthesis of related heterocyclic compounds. For instance, a one-pot synthesis method for a pyrazolopyrimidinone derivative is detailed, highlighting the use of FT-IR, NMR, and X-ray diffraction for characterization . Another paper reports the synthesis of pyranopyrimidine derivatives using a reaction involving 4-hydroxy coumarin, substituted aldehydes, barbituric acid, and pyrrolidine, with the compounds showing potential as biological agents . Additionally, a method for synthesizing a pyrido[4,3-d]pyrimidin-4(3H)-one derivative via an aza-Wittig reaction is presented .
Molecular Structure Analysis
The molecular structures of the synthesized compounds are often confirmed using X-ray diffraction. For example, a dihydropyrazolopyrimidinone derivative crystallizes in the monoclinic space group, and its molecular geometry is optimized using DFT calculations . Similarly, the crystal structure of a thienopyridopyrimidinone hydrochloride is determined, revealing an almost coplanar thienopyridine ring . The molecular structure of a pyranopyrimidine derivative is also analyzed, showing a flattened boat conformation for the pyrimidine ring .
Chemical Reactions Analysis
The papers describe various chemical reactions used to synthesize the compounds. The aza-Wittig reaction is employed to create pyrido[4,3-d]pyrimidin-4(3H)-one derivatives , while a reaction between 2-amino-3-hydroxylpridine and 2-acetylbutyrolactone yields a blue-emitting organic compound . The synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine involves a multi-step process starting from methyl 2-(4-bromophenyl) acetate .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are extensively studied. For instance, the optical properties of a blue-emitting compound are investigated, showing intense blue emission at room temperature . The thermal, mechanical, and optical properties of polyimides containing pyridine and biphenyl units are compared to understand structure-property relationships . The non-linear optical properties of a pyrazolopyrimidinone derivative are explored using theoretical calculations .
科学的研究の応用
Aldose Reductase Inhibition and Antioxidant Activity
2-Phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives, structurally similar to 2-(4-Hydroxyphenyl)-5-pyrimidinol, have been studied for their potential as aldose reductase inhibitors. These compounds have shown inhibitory activity in the micromolar/submicromolar range, indicating potential use in treating complications of diabetes. Additionally, they exhibited significant antioxidant properties, particularly the catechol derivatives (La Motta et al., 2007).
Interaction with Bovine Serum Albumin
Studies on p-hydroxycinnamic acid amides, related to 2-(4-Hydroxyphenyl)-5-pyrimidinol, have revealed insights into their interactions with bovine serum albumin (BSA). These compounds show binding constants and thermodynamic parameters, offering a better understanding of their pharmacokinetic behaviors (Meng et al., 2012).
Molecular Structure Analysis
A novel nitro and 2-hydroxyphenyl functionalized pyrimidinone was synthesized and characterized. The molecular structure was determined using X-ray diffraction studies, providing valuable information for the development of new compounds with potential pharmaceutical applications (Savant et al., 2015).
Corrosion Inhibition in Petroleum Industry
Pyrimidine derivatives, including compounds similar to 2-(4-Hydroxyphenyl)-5-pyrimidinol, have been evaluated as acidizing corrosion inhibitors for steel in the petroleum industry. These studies are vital for developing more effective and safer corrosion inhibitors in industrial applications (Haque et al., 2017).
Radical-Scavenging Ability
Research into substituted 5-pyrimidinols has shown that they have significant radical-scavenging abilities. These compounds may serve as effective antioxidants, with potential applications in preventing oxidative stress-related damage (Valgimigli et al., 2003).
Synthesis and Biological Activities
A series of 2-hydroxyphenyl-5-phenyl-6-pyrimidine derivatives were synthesized and examined for their anti-inflammatory, antimicrobial, and antifungal activities. These compounds, structurally related to 2-(4-Hydroxyphenyl)-5-pyrimidinol, demonstrate the potential for developing new pharmacological agents (Veeranna et al., 2022).
Safety And Hazards
This would involve information on the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions.
将来の方向性
This would involve potential future research directions, such as new synthetic routes, new reactions, or new applications for the compound.
I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!
特性
IUPAC Name |
2-(4-hydroxyphenyl)pyrimidin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-8-3-1-7(2-4-8)10-11-5-9(14)6-12-10/h1-6,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKOPBDRWHKDPPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=N2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50421721 | |
| Record name | 2-(4-Hydroxyphenyl)-5-pyrimidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50421721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Hydroxyphenyl)-5-pyrimidinol | |
CAS RN |
142172-97-2 | |
| Record name | 2-(4-Hydroxyphenyl)-5-pyrimidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50421721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-Hydroxyphenyl)-5-pyrimidinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

